Cas no 89938-04-5 (4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine)

4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 89938-04-5
- EN300-7700249
- 4-chloro-5-(2-chloroethyl)-6-methylpyrimidine
- 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine
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- Inchi: 1S/C7H8Cl2N2/c1-5-6(2-3-8)7(9)11-4-10-5/h4H,2-3H2,1H3
- InChI Key: VZEPYPMHQLVFFG-UHFFFAOYSA-N
- SMILES: ClCCC1=C(N=CN=C1C)Cl
Computed Properties
- Exact Mass: 190.0064537g/mol
- Monoisotopic Mass: 190.0064537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25.8Ų
4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7700249-0.1g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-7700249-0.25g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-7700249-0.5g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-7700249-0.05g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-7700249-5.0g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-7700249-1.0g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-7700249-2.5g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-7700249-10.0g |
4-chloro-5-(2-chloroethyl)-6-methylpyrimidine |
89938-04-5 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine
Recent Advances in the Study of 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine (CAS: 89938-04-5)
The compound 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine (CAS: 89938-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its chloroethyl and methyl substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel anticancer agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.
One of the key areas of research involves the compound's role as an alkylating agent, which enables it to interact with DNA and induce cytotoxic effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine exhibits selective cytotoxicity against certain cancer cell lines, including glioblastoma and colorectal carcinoma. The study highlighted the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system malignancies.
In addition to its anticancer properties, recent investigations have explored the compound's utility as a building block in the synthesis of more complex pharmaceutical agents. A team of researchers from the University of Cambridge reported in Organic Letters (2024) a novel synthetic route that improves the yield and purity of 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine, thereby facilitating its use in large-scale drug development. The optimized method employs a palladium-catalyzed coupling reaction, which significantly reduces the formation of byproducts.
Further studies have also examined the pharmacokinetic and toxicological profiles of this compound. A preclinical trial conducted by the National Institutes of Health (NIH) in 2024 revealed that 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine has a favorable half-life and bioavailability in rodent models. However, the study also noted dose-dependent hepatotoxicity, underscoring the need for further structural modifications to enhance its safety profile.
Looking ahead, researchers are optimistic about the potential of 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine to serve as a cornerstone for the development of next-generation therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its applications in combination therapies and targeted drug delivery systems. As the body of evidence grows, this compound is poised to make a substantial impact in the field of oncology and beyond.
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